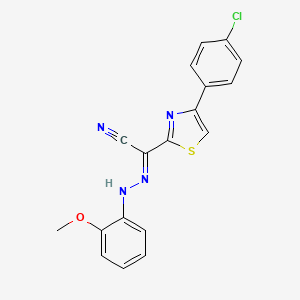

(E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Beschreibung

The compound “(E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” is a thiazole derivative featuring a carbohydrazonoyl cyanide functional group. Its structure comprises a thiazole core substituted at the 4-position with a 4-chlorophenyl ring and at the 2-position with a hydrazonoyl cyanide group linked to a 2-methoxyphenyl moiety. The (E)-configuration indicates the spatial arrangement of substituents around the hydrazone double bond. For example, the methyl-substituted analog has a molecular weight of 352.84 g/mol, a predicted density of 1.30 g/cm³, and a pKa of 6.62 . The 2-methoxy substituent in the target compound may enhance polarity compared to methyl or other alkyl groups, influencing solubility and intermolecular interactions such as hydrogen bonding .

Eigenschaften

IUPAC Name |

(2E)-4-(4-chlorophenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS/c1-24-17-5-3-2-4-14(17)22-23-15(10-20)18-21-16(11-25-18)12-6-8-13(19)9-7-12/h2-9,11,22H,1H3/b23-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIYXZYHZZAVIZ-HZHRSRAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 2-methoxyaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound has a molecular formula of C18H16ClN3OS and a molecular weight of 357.9 g/mol. Its structure features a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of the chlorophenyl and methoxyphenyl groups contributes to its chemical reactivity and biological profile.

Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Antimicrobial Activity : Studies have shown that related thiazole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth .

- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer properties. A study focusing on thiazole compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : Some thiazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This property makes them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have documented the applications of thiazole derivatives similar to (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide:

- Study 1 : A study published in Acta Poloniae Pharmaceutica examined the antimicrobial activity of various thiazole compounds against clinical isolates. Results indicated that specific derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .

- Study 2 : Research published in ScienceDirect highlighted the anticancer potential of thiazole derivatives in inducing apoptosis in breast cancer cell lines. The study provided evidence that these compounds could be developed into effective chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a class of thiazole-based carbohydrazonoyl cyanides. Key structural analogs include:

Functional Group Impact

- Carbohydrazonoyl Cyanide vs.

- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group is electron-withdrawing, stabilizing the thiazole ring via resonance and inductive effects. In contrast, the 2-methoxyphenyl substituent in the target compound provides moderate electron-donating effects (via OMe’s lone pairs), which may slightly increase electron density on the hydrazone moiety .

Physicochemical Properties

- Boiling Point and Solubility : The methyl-substituted analog (CAS 477188-29-7) has a predicted boiling point of 524.8°C, whereas the 2-methoxy variant in the target compound may exhibit a higher boiling point due to increased polarity and hydrogen-bonding capacity. The methoxy group could also improve solubility in polar aprotic solvents (e.g., DMSO) compared to methyl or chloro substituents .

- Acidity : The pKa of 6.62 for the methyl-substituted analog suggests weak acidity, likely from the hydrazone N–H group. The target compound’s 2-methoxy group may slightly lower acidity (increase pKa) due to electron-donating effects .

Biologische Aktivität

(E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound notable for its structural complexity and potential biological activities. It features a thiazole ring, a hydrazone linkage, and a cyanide group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₄ClN₃OS. Its structure is characterized by:

- Thiazole ring: A five-membered ring containing sulfur and nitrogen.

- Hydrazone linkage: A functional group formed between a hydrazine and an aldehyde or ketone.

- Cyanide group: A carbon atom triple-bonded to nitrogen.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific activities of this compound.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Studies have shown that this compound exhibits potent activity against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.75 μg/mL | 1.5 μg/mL |

These results indicate that the compound can effectively inhibit bacterial growth and may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study evaluated the cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 12 |

| A549 (Lung cancer) | 18 |

These findings indicate that the compound has significant cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have shown promise in mitigating inflammatory responses. The compound's anti-inflammatory activity was assessed using in vitro models where it inhibited the release of pro-inflammatory cytokines.

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme inhibition: The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor modulation: It may interact with receptors implicated in inflammatory pathways.

Molecular docking studies have predicted binding affinities with targets such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial survival and cancer cell metabolism .

Q & A

Q. What are the critical parameters for optimizing the synthesis of (E)-4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide?

The synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, ethanol at room temperature is often used to facilitate cyclization of the thiazole ring, while catalysts like triethylamine may enhance hydrazonoyl cyanide formation . Yield optimization typically employs reflux conditions in aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR : Assigns protons and carbons in the thiazole ring, chlorophenyl, and methoxyphenyl groups. For instance, the methoxy group’s singlet at ~3.8 ppm and aromatic protons splitting patterns validate substituent positions .

- IR Spectroscopy : Confirms functional groups like C≡N (sharp peak ~2200 cm⁻¹) and C=S (thiazole ring, ~680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How do substituents on the phenyl rings influence the compound’s solubility and reactivity?

The electron-withdrawing 4-chlorophenyl group reduces solubility in polar solvents but enhances electrophilic reactivity at the thiazole C2 position. Conversely, the 2-methoxyphenyl group increases solubility in alcohols due to hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data for stereoisomers or tautomers?

Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR frequencies, distinguishing (E)-isomers from (Z)-forms. For example, the (E)-configuration’s cyanide orientation aligns with observed NOESY correlations between thiazole protons and methoxyphenyl groups . Software like Gaussian or ORCA is used to model tautomeric equilibria, addressing discrepancies between experimental and theoretical data .

Q. What strategies are employed to analyze the compound’s bioactivity in enzyme inhibition studies?

- Docking Simulations (AutoDock Vina) : Predict binding affinity to targets like cyclooxygenase-2 (COX-2), where the thiazole ring interacts with hydrophobic pockets .

- Kinetic Assays : Measure IC50 values using fluorogenic substrates to assess competitive vs. non-competitive inhibition. For example, the compound’s thione group may chelate metal ions in metalloenzymes .

Q. How can crystallographic data (e.g., SHELXL) clarify structural ambiguities in polymorphic forms?

Single-crystal X-ray diffraction with SHELXL refines unit-cell parameters and hydrogen-bonding networks. For instance, the methoxyphenyl group’s dihedral angle relative to the thiazole ring distinguishes polymorphs with varying bioactivity . Flack parameter analysis (via ORTEP-3) resolves enantiomeric purity in chiral derivatives .

Q. What experimental designs mitigate oxidative degradation during stability studies?

- Accelerated Stability Testing : Conducted under varying pH (2–9) and temperature (40–60°C) with HPLC monitoring. Degradation products (e.g., sulfoxide derivatives) are minimized using antioxidants like BHT in non-polar solvents .

- Forced Degradation Studies : Exposure to UV light identifies photo-labile bonds (e.g., C≡N), guiding storage in amber vials .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR shifts?

Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Using a polarizable continuum model (PCM) in DFT calculations accounts for solvent-induced shifts. For example, DMSO-d6 solvation corrects predicted methoxy proton shifts by ~0.3 ppm .

Q. Why do biological assay results vary across studies for structurally similar derivatives?

Subtle substituent changes (e.g., 3-nitro vs. 4-chloro) alter logP and membrane permeability. Meta-analysis of larvicidal studies shows halogenated derivatives (Cl, Br) exhibit higher LC50 values due to enhanced lipophilicity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C (thiazole) | ±15% |

| Solvent | Ethanol/DMF (3:1) | +20% |

| Reaction Time | 12–18 hrs | +10% |

| Catalyst | Triethylamine | +25% |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Peaks/Bands | Structural Assignment |

|---|---|---|

| 1H NMR | δ 7.2–7.4 (multiplet) | Chlorophenyl protons |

| IR | 2195 cm⁻¹ (C≡N) | Hydrazonoyl cyanide |

| HRMS | m/z 385.0452 [M+H]+ | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.